molecular formula C9H24FeO3 B085263 三氧化二铁异丙醇盐 CAS No. 14995-22-3

三氧化二铁异丙醇盐

货号: B085263
CAS 编号: 14995-22-3
分子量: 236.13 g/mol
InChI 键: CLASSVPTSXBDMK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Iron(3+);propan-2-olate, also known as Iron(III) isopropoxide, is an organometallic compound with the molecular formula Fe(OCH(CH₃)₂)₃. It is a gray solid that is highly sensitive to moisture and decomposes in water. This compound is widely used in various fields, including catalysis, synthesis, and the production of nano-materials and thin films .

科学研究应用

Iron(3+);propan-2-olate has a wide range of applications in scientific research:

作用机制

Target of Action

Iron(3+);propan-2-olate, also known as Iron(III) isopropoxide, is primarily used in the field of nano-materials and thin films, engineering and environmental field . It is employed in catalysis and synthesis, energy conversion and storage . The primary site of action of iron is the erythrocyte .

Mode of Action

Iron(3+);propan-2-olate interacts with its targets in a unique way. Unlike conventional drugs, no drug-receptor interaction takes place . Instead, the compound plays a role in the production of hemoglobin. Iron-deficiency can lead to decreased production of hemoglobin and a microcytic, hypochromic anemia .

Biochemical Pathways

Iron plays major roles in various biochemical pathways. It is essential for oxygen transport (e.g., hemoglobin), short-term oxygen storage (e.g., myoglobin), and energy generation (e.g., cytochromes) . Iron also serves vital roles in various nonheme-containing enzymes . Iron regulatory proteins 1 and 2 (IRP1 and IRP2) play a central role in regulating iron homeostasis .

Pharmacokinetics

Iron can be administered intravenously in the form of polynuclear iron(III)-hydroxide complexes with carbohydrate ligands or orally as iron(II) (ferrous) salts or iron(III) (ferric) complexes . The pharmacodynamics of iron after oral administration have been studied using several approaches . High oral iron doses or rapid release of iron from intravenous iron preparations can saturate the iron transport system, resulting in oxidative stress with adverse clinical and subclinical consequences .

Result of Action

The result of the action of Iron(3+);propan-2-olate is the production of hemoglobin, which is necessary for the transport of oxygen in the body . Iron-deficiency can lead to decreased production of hemoglobin and a microcytic, hypochromic anemia .

Action Environment

The action of Iron(3+);propan-2-olate can be influenced by environmental factors. For instance, it is sensitive to moisture and decomposes in water . Therefore, the compound’s action, efficacy, and stability can be affected by the presence of water in its environment .

准备方法

Synthetic Routes and Reaction Conditions: Iron(3+);propan-2-olate can be synthesized through the reaction of iron(III) chloride with isopropanol in the presence of a base such as sodium isopropoxide. The reaction typically occurs under an inert atmosphere to prevent moisture from interfering with the process. The general reaction is as follows:

FeCl3+3NaOCH(CH3)2Fe(OCH(CH3)2)3+3NaCl\text{FeCl}_3 + 3 \text{NaOCH(CH}_3\text{)}_2 \rightarrow \text{Fe(OCH(CH}_3\text{)}_2\text{)}_3 + 3 \text{NaCl} FeCl3​+3NaOCH(CH3​)2​→Fe(OCH(CH3​)2​)3​+3NaCl

Industrial Production Methods: In industrial settings, Iron(3+);propan-2-olate is often produced by reacting iron(III) chloride with isopropanol in large-scale reactors under controlled conditions. The product is then purified and packaged under an inert atmosphere to prevent degradation .

Types of Reactions:

    Oxidation: Iron(3+);propan-2-olate can undergo oxidation reactions, where it acts as an oxidizing agent.

    Reduction: It can also be reduced to lower oxidation states of iron.

    Substitution: The compound can participate in substitution reactions where the isopropoxide ligands are replaced by other ligands.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Various ligands such as phosphines or amines can be used under inert conditions.

Major Products Formed:

相似化合物的比较

    Iron(III) tert-butoxide: Similar to Iron(3+);propan-2-olate but with tert-butoxide ligands.

    Iron(III) ethoxide: Contains ethoxide ligands instead of isopropoxide.

    Iron(III) methoxide: Contains methoxide ligands.

Comparison:

    Iron(III) tert-butoxide: More sterically hindered due to the larger tert-butoxide groups, which can affect its reactivity and solubility.

    Iron(III) ethoxide: Less sterically hindered than Iron(3+);propan-2-olate, leading to different reactivity patterns.

    Iron(III) methoxide: Even less sterically hindered, with higher reactivity in certain substitution reactions.

Iron(3+);propan-2-olate is unique due to its balance of steric hindrance and reactivity, making it suitable for a wide range of applications in catalysis and material science .

属性

CAS 编号

14995-22-3

分子式

C9H24FeO3

分子量

236.13 g/mol

IUPAC 名称

iron;propan-2-ol

InChI

InChI=1S/3C3H8O.Fe/c3*1-3(2)4;/h3*3-4H,1-2H3;

InChI 键

CLASSVPTSXBDMK-UHFFFAOYSA-N

SMILES

CC(C)[O-].CC(C)[O-].CC(C)[O-].[Fe+3]

规范 SMILES

CC(C)O.CC(C)O.CC(C)O.[Fe]

Pictograms

Flammable; Irritant

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。